

Application Notes and Protocols: Methicillin Disk Diffusion Assay

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The **methicillin** disk diffusion assay, also known as the Kirby-Bauer test, is a standardized method used in microbiology to determine the susceptibility of bacteria, particularly Staphylococcus species, to **methicillin** and other β-lactam antibiotics. Accurate detection of **methicillin** resistance, primarily mediated by the mecA gene which encodes for the penicillin-binding protein 2a (PBP2a), is crucial for appropriate antibiotic therapy and infection control.[1] This document provides a detailed protocol for performing the **methicillin** disk diffusion assay, with a focus on the use of cefoxitin as the preferred agent for detecting **methicillin**-resistant Staphylococcus aureus (MRSA), as recommended by the Clinical and Laboratory Standards Institute (CLSI). Cefoxitin is a better inducer of the mecA gene and provides clearer, more easily interpretable results compared to oxacillin.[1][2][3]

Experimental Protocols

This section outlines the detailed methodologies for performing the **methicillin** disk diffusion assay.

Media Preparation: Mueller-Hinton Agar (MHA)

Mueller-Hinton Agar is the recommended medium for routine antimicrobial susceptibility testing of non-fastidious bacteria.[4][5][6]



Composition:

Component	Amount (g/L)
Beef Extract	2.0
Acid Hydrolysate of Casein	17.5
Starch	1.5
Agar	17.0
Final pH	7.3 ± 0.1 at 25°C

Source:[6][7]

Protocol:

- Suspend 38 g of dehydrated Mueller-Hinton Agar powder in 1 liter of distilled water.[5][6]
- Heat with frequent agitation and bring to a boil for 1 minute to ensure complete dissolution.
 [5][6]
- Sterilize the medium by autoclaving at 121°C for 15 minutes.[4][5][6]
- Allow the agar to cool to 45-50°C in a water bath.
- Pour the molten agar into sterile, flat-bottomed Petri dishes (100 mm or 150 mm in diameter)
 on a level surface to a uniform depth of 4 mm.[8]
- Allow the agar to solidify at room temperature.
- Store the plates at 2-8°C and use within 7 days.

Inoculum Preparation and Standardization

Protocol:

 From a pure, 18-24 hour culture, select 3-5 well-isolated colonies of the test organism using a sterile loop.



- Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).
- Incubate the broth culture at 35-37°C until it achieves or exceeds the turbidity of a 0.5
 McFarland standard. This typically takes 2 to 6 hours.[9]
- Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard by adding sterile saline or broth.[9][10] This corresponds to approximately 1.5 x 10⁸ CFU/mL.
 [10]
- Visually compare the turbidity of the bacterial suspension and the 0.5 McFarland standard against a white background with contrasting black lines.[10][11]

Inoculation of Mueller-Hinton Agar Plates

Protocol:

- Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.[10]
- Rotate the swab several times and press it firmly against the inside wall of the tube above the fluid level to remove excess inoculum.
- Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees after each application to ensure a uniform lawn of growth.[9]
- Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

Application of Antimicrobial Disks

Protocol:

- Aseptically apply the antimicrobial disks to the surface of the inoculated MHA plate using sterile forceps or a dispenser.
- For detecting methicillin resistance in Staphylococcus aureus, a 30 μg cefoxitin disk is recommended.[1][12][13][14] For other staphylococci, a 1 μg oxacillin disk may also be used.
 [15]



- Ensure that the disks are in firm contact with the agar surface.
- The disks should be placed at least 24 mm apart from each other and from the edge of the plate.[9]

Incubation

Protocol:

- Invert the plates and place them in an incubator at 35 ± 2°C within 15 minutes of disk application.[9]
- Incubate for 16-18 hours for most bacteria. For Staphylococcus aureus, a full 24 hours of incubation is recommended to detect methicillin resistance.[8][9]
- Do not incubate in a CO₂-enriched atmosphere, as it can alter the pH of the medium and affect the results.[8]

Reading and Interpretation of Results

Protocol:

- After incubation, measure the diameter of the zones of complete inhibition (including the diameter of the disk) to the nearest millimeter using a ruler or calipers.
- Read the plates from the back, holding them against a dark, non-reflective background.
- Interpret the results by comparing the zone diameters to the breakpoints established by the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation: Interpretive Criteria

The following tables summarize the CLSI interpretive criteria for cefoxitin and oxacillin disk diffusion for Staphylococcus species.

Table 1: CLSI Interpretive Zone Diameters (mm) for Cefoxitin (30 μg) Disk Diffusion



Organism	Susceptible	Resistant
Staphylococcus aureus	≥ 22	≤ 21
Staphylococcus lugdunensis	≥ 22	≤ 21
Coagulase-Negative Staphylococci (except S. lugdunensis)	≥ 25	≤ 24

Source:[2]

Table 2: CLSI Interpretive Zone Diameters (mm) for Oxacillin (1 µg) Disk Diffusion

Organism	Susceptible	Resistant
Staphylococcus epidermidis	≥ 18	≤ 17
Staphylococcus pseudintermedius	≥ 18	≤ 17
Staphylococcus schleiferi	≥ 18	≤ 17

Source:[2]

Note: Oxacillin disk diffusion is not reliable for detecting methicillin resistance in S. aureus.[2]

Quality Control

Quality control (QC) is essential to ensure the accuracy and reproducibility of the assay.

QC Strains and Expected Zone Diameters:



QC Strain	Antimicrobial Agent (Disk Content)	Acceptable Zone Diameter Range (mm)
Staphylococcus aureus ATCC® 25923	Cefoxitin (30 μg)	23 - 29
Staphylococcus aureus ATCC® 25923	Oxacillin (1 μg)	18 - 24

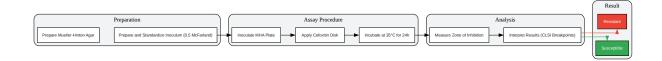
Source: CLSI M100 documents provide the most current QC ranges.

QC Protocol:

- Perform QC testing with each new batch of MHA plates and antimicrobial disks.
- QC testing should also be performed daily or weekly, depending on laboratory protocols.
- The zone diameters for the QC strains must fall within the acceptable ranges. If not, the cause must be investigated, and corrective action taken before reporting patient results.

Visualization of Experimental Workflow

The following diagram illustrates the workflow of the **methicillin** disk diffusion assay.



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Caption: Workflow of the **methicillin** disk diffusion assay.



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